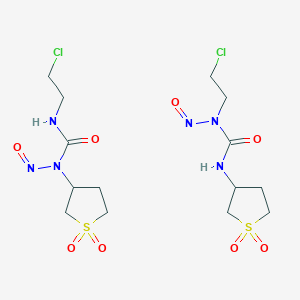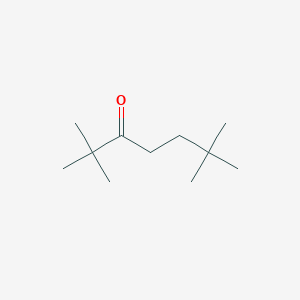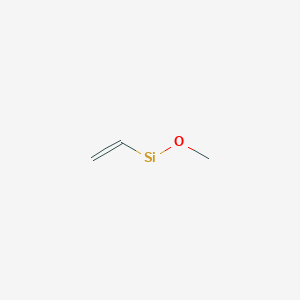
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the correct formation of the pyrimidine ring and the subsequent functionalization to introduce the amino and oxido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the oxido group, potentially leading to different functional groups.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized pyrimidine compounds.
科学的研究の応用
Chemistry
In chemistry, ((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a candidate for research in genetic and enzymatic studies.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities, making this compound a subject of interest in pharmaceutical research.
Industry
Industrially, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
作用機序
The mechanism of action of ((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In genetic studies, it may interact with DNA or RNA, affecting replication or transcription processes. The specific pathways involved depend on the biological context and the particular derivative of the compound being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Cytosine: A component of DNA and RNA with similar structural features.
Thymine: Another DNA component with a pyrimidine ring.
Uracil: Found in RNA, structurally similar to thymine but lacking a methyl group.
Uniqueness
((2,4,6-Triamino-1-oxido-1,2-dihydro-5-pyrimidinyl)amino)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple amino groups and an oxido group allows for diverse chemical modifications and interactions, setting it apart from other pyrimidine derivatives.
特性
CAS番号 |
46158-00-3 |
|---|---|
分子式 |
C5H10N6O2 |
分子量 |
186.17 g/mol |
IUPAC名 |
[(2,4,6-triamino-1-oxidopyrimidin-1-ium-5-yl)amino]methanol |
InChI |
InChI=1S/C5H10N6O2/c6-3-2(9-1-12)4(7)11(13)5(8)10-3/h9,12H,1,7H2,(H4,6,8,10) |
InChIキー |
AYJGVWFCMWLMHL-UHFFFAOYSA-N |
正規SMILES |
C(NC1=C(N=C([N+](=C1N)[O-])N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


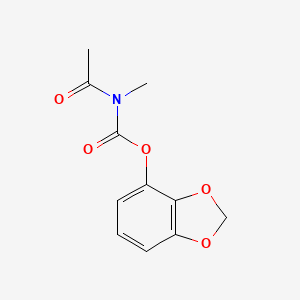
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
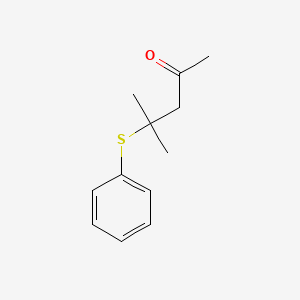
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
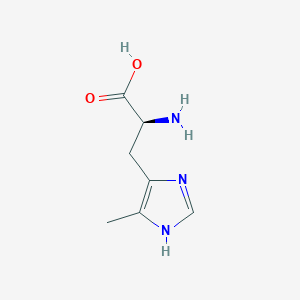
![3-[2-[(E,3Z)-3-[3,3-dimethyl-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propane-1-sulfonate;pyridine](/img/structure/B14657205.png)

